Benzeneethanamine, N,4-dimethoxy-
Overview
Description
Benzeneethanamine, N,4-dimethoxy-, also known as 3,4-dimethoxyphenethylamine, is an organic compound with the molecular formula C10H15NO2. It is a derivative of phenethylamine, characterized by the presence of two methoxy groups attached to the benzene ring. This compound is of interest due to its structural similarity to various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzeneethanamine, N,4-dimethoxy- can be synthesized through several methods. One common approach involves the reductive amination of 3,4-dimethoxybenzaldehyde with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs in a solvent like methanol or ethanol under mild conditions.
Another method involves the reduction of 3,4-dimethoxyphenylacetonitrile using lithium aluminum hydride (LiAlH4) in anhydrous ether. This reaction yields the desired amine after hydrolysis.
Industrial Production Methods
Industrial production of Benzeneethanamine, N,4-dimethoxy- often employs catalytic hydrogenation of 3,4-dimethoxyphenylacetonitrile in the presence of a metal catalyst such as palladium on carbon (Pd/C). This method is efficient and scalable, making it suitable for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Benzeneethanamine, N,4-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzene ring, using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Reduction: 3,4-dimethoxyphenethyl alcohol.
Substitution: Halogenated derivatives of Benzeneethanamine, N,4-dimethoxy-.
Scientific Research Applications
Benzeneethanamine, N,4-dimethoxy- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on neurotransmitter systems.
Medicine: Research explores its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzeneethanamine, N,4-dimethoxy- involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. It is believed to modulate the activity of neurotransmitters such as dopamine and serotonin, influencing mood and behavior. The compound may also interact with enzymes involved in the metabolism of neurotransmitters, affecting their levels in the brain.
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: The parent compound, lacking the methoxy groups.
3,4-Dimethoxyphenethylamine: A closely related compound with similar structural features.
Dopamine: A neurotransmitter with a similar phenethylamine backbone but different functional groups.
Uniqueness
Benzeneethanamine, N,4-dimethoxy- is unique due to the presence of methoxy groups at the 3 and 4 positions of the benzene ring. These groups influence its chemical reactivity and biological activity, distinguishing it from other phenethylamine derivatives.
Properties
IUPAC Name |
N-methoxy-2-(4-methoxyphenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-12-10-5-3-9(4-6-10)7-8-11-13-2/h3-6,11H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKHMJXIOMVDGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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